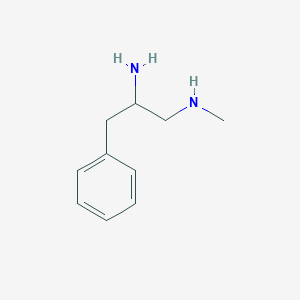

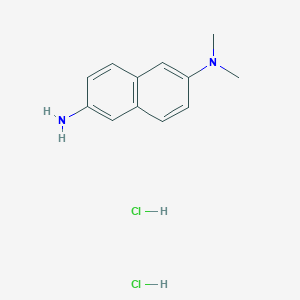

(2-Amino-3-phenylpropyl)(methyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Amino-3-phenylpropyl)(methyl)amine is a chemical compound with the molecular formula C10H16N2 . It is used for research purposes.

Synthesis Analysis

The synthesis of amines like (2-Amino-3-phenylpropyl)(methyl)amine can be achieved through various methods. One common method involves the alkylation of primary amines with halogenoalkanes . This process can lead to a mixture of products, including secondary and tertiary amines, and quaternary ammonium salts . Another method is reductive amination of aldehydes or ketones .Molecular Structure Analysis

The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner . The C–N–C bond angles are close to the 109° tetrahedral value .Chemical Reactions Analysis

Amines can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

Amines have a variety of physical and chemical properties. They have higher boiling points than alkanes of similar molecular weight . Amines with fewer than five carbon atoms are generally water-soluble . They can form hydrogen bonds and are highly associated .Aplicaciones Científicas De Investigación

Synthesis of New Ureido Sugars

(B. Piekarska-Bartoszewicz & Andrzej Tcmeriusz, 1993): The use of amino acid esters, including those related to (2-Amino-3-phenylpropyl)(methyl)amine, was reported in the synthesis of ureido sugars, providing novel derivatives for potential applications.

Reductive Amination using Cobalt Oxide Nanoparticles

(T. Senthamarai et al., 2018): This paper discusses the synthesis of N-methyl- and N-alkylamines, which are structurally related to (2-Amino-3-phenylpropyl)(methyl)amine. The study emphasizes their importance in life-science molecules and the development of cost-effective synthesis methods.

Corrosion Inhibition in Mild Steel

(Y. Boughoues et al., 2020): Four amine derivative compounds, structurally similar to (2-Amino-3-phenylpropyl)(methyl)amine, were synthesized and evaluated for their corrosion inhibition performance on mild steel, showing significant potential in this field.

Homogeneous Catalytic Aminocarbonylation

(A. Takács et al., 2007): The study explores the use of primary and secondary amines in palladium-catalyzed aminocarbonylation, relevant to the synthesis of compounds like (2-Amino-3-phenylpropyl)(methyl)amine and their applications in creating biologically important molecules.

Synthesis of Amine-Functionalized Silica

(Erick Soto-Cantu et al., 2012): This research describes the synthesis and characterization of amine-functionalized silica, demonstrating applications of amine compounds in creating materials for various fundamental investigations and applications.

Safety And Hazards

Propiedades

IUPAC Name |

1-N-methyl-3-phenylpropane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGVHZUNENZGJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-3-phenylpropyl)(methyl)amine | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2378057.png)

![Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2378058.png)

![3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid](/img/structure/B2378059.png)

![3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2378060.png)

![(2-Bromophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2378062.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2378063.png)

![1-(3-methoxyphenyl)-N-[4-(methylsulfanyl)benzyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378072.png)

![2-chloro-N-(2,4-difluorophenyl)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2378079.png)